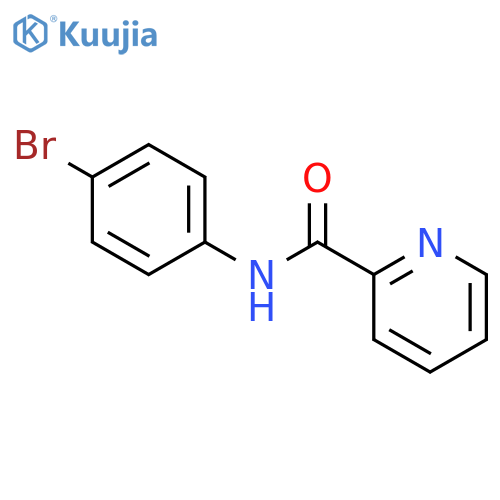

Cas no 14547-73-0 (N-(4-bromophenyl)pyridine-2-carboxamide)

14547-73-0 structure

商品名:N-(4-bromophenyl)pyridine-2-carboxamide

N-(4-bromophenyl)pyridine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinecarboxamide, N-(4-bromophenyl)-

- N-(4-bromophenyl)picolinamide

- N-(4-bromophenyl)pyridine-2-carboxamide

- 4'-Bromopicolinanilide

- DTXSID90356881

- AS-65032

- 14547-73-0

- W17329

- SCHEMBL20990144

- MFCD00583419

- AKOS000185262

- CS-0060611

- Z27786834

- DB-032330

- 2-Pyridinecarboxamide,N-(4-bromophenyl)-

-

- MDL: MFCD00583419

- インチ: InChI=1S/C12H9BrN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16)

- InChIKey: RAJKUZRIZUSGKU-UHFFFAOYSA-N

- ほほえんだ: C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Br

計算された属性

- せいみつぶんしりょう: 275.98983g/mol

- どういたいしつりょう: 275.98983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 42Ų

じっけんとくせい

- 密度みつど: 1.559

- ふってん: 311 ºC

- フラッシュポイント: 142 ºC

N-(4-bromophenyl)pyridine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB513088-5g |

N-(4-Bromophenyl)picolinamide; . |

14547-73-0 | 5g |

€172.80 | 2025-02-16 | ||

| abcr | AB513088-5 g |

N-(4-Bromophenyl)picolinamide; . |

14547-73-0 | 5g |

€172.80 | 2023-04-18 | ||

| abcr | AB513088-25 g |

N-(4-Bromophenyl)picolinamide; . |

14547-73-0 | 25g |

€441.00 | 2023-04-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLF004-5G |

N-(4-bromophenyl)pyridine-2-carboxamide |

14547-73-0 | 95% | 5g |

¥ 2,890.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLF004-250MG |

N-(4-bromophenyl)pyridine-2-carboxamide |

14547-73-0 | 95% | 250MG |

¥ 389.00 | 2023-03-31 | |

| eNovation Chemicals LLC | D951941-25g |

2-Pyridinecarboxamide, N-(4-bromophenyl)- |

14547-73-0 | 95% | 25g |

$215 | 2024-06-08 | |

| Aaron | AR001DRA-5g |

2-Pyridinecarboxamide, N-(4-bromophenyl)- |

14547-73-0 | 95% | 5g |

$64.00 | 2025-01-21 | |

| 1PlusChem | 1P001DIY-1g |

2-Pyridinecarboxamide, N-(4-bromophenyl)- |

14547-73-0 | 95+% | 1g |

$17.00 | 2025-02-19 | |

| Ambeed | A871081-25g |

N-(4-Bromophenyl)picolinamide |

14547-73-0 | 95+% | 25g |

$261.0 | 2025-02-26 | |

| eNovation Chemicals LLC | D951941-1g |

2-Pyridinecarboxamide, N-(4-bromophenyl)- |

14547-73-0 | 95% | 1g |

$65 | 2025-02-21 |

N-(4-bromophenyl)pyridine-2-carboxamide 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

14547-73-0 (N-(4-bromophenyl)pyridine-2-carboxamide) 関連製品

- 10354-53-7(Picolinic Anilide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 55290-64-7(Dimethipin)

- 42464-96-0(NNMTi)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14547-73-0)N-(4-bromophenyl)pyridine-2-carboxamide

清らかである:99%

はかる:25g

価格 ($):235.0